molecular formula C20H24N6O4S2 B2730157 4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 872998-46-4

4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2730157
CAS No.: 872998-46-4
M. Wt: 476.57
InChI Key: QMALJVKUUZERKA-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a variety of functional groups, including a methoxy group, a pyrrolidine ring, a triazolopyridazine core, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine and alkyl halides.

    Attachment of the benzenesulfonamide moiety: This step involves the sulfonation of aniline derivatives followed by coupling with the triazolopyridazine intermediate.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine moieties.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the triazolopyridazine core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon can facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazolopyridazine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide: can be compared to other triazolopyridazine derivatives, pyrrolidine-containing compounds, and sulfonamides.

Uniqueness

    Structural Complexity: The combination of multiple functional groups in a single molecule.

    Potential Bioactivity: The presence of the triazolopyridazine core, which is known for its biological activity.

    Versatility: The compound’s ability to undergo various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Biological Activity

The compound 4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This review focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • 4-methoxy : A methoxy group that may influence its solubility and biological activity.
  • N-[2-(6-{...})] : A nitrogen-containing side chain that contributes to the compound's pharmacodynamics.
  • [1,2,4]triazolo[4,3-b]pyridazin : A heterocyclic moiety known for various biological activities.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound was tested against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results demonstrated that derivatives of triazolethiones showed varying degrees of cytotoxicity. Specifically, certain derivatives exhibited stronger activity than traditional chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Reference
69cMCF-710
67cMCF-725

Antiviral and Anti-infective Properties

Compounds with similar structures have also shown promise as antiviral agents. The presence of sulfur in the structure may enhance the compound's ability to inhibit viral replication.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activities : The triazole ring may interfere with enzyme functions critical for cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.

Case Studies

Several studies have documented the effects of related compounds on various diseases:

  • Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anticancer effects. Results indicated that modifications to the triazole ring significantly impacted cytotoxicity against different cancer cell lines .
  • Antimicrobial Activity : Another study investigated the antimicrobial properties of triazole-containing compounds. The results showed promising antibacterial activity against pathogenic bacteria compared to standard antibiotics .

Properties

IUPAC Name

4-methoxy-N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S2/c1-30-15-4-6-16(7-5-15)32(28,29)21-11-10-18-23-22-17-8-9-19(24-26(17)18)31-14-20(27)25-12-2-3-13-25/h4-9,21H,2-3,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMALJVKUUZERKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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